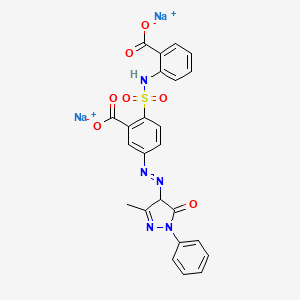
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes a benzoic acid core, sulfonyl group, and an azo linkage, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.
Sulfonation: The azo compound is then subjected to sulfonation, introducing the sulfonyl group.
Carboxylation: The final step involves carboxylation to introduce the carboxyphenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile and printing industries for its dyeing properties.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible redox reactions. The sulfonyl and carboxyphenyl groups enhance its solubility and stability, allowing it to interact with various molecular targets. The exact pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, monosodium salt
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, potassium salt
Uniqueness
The disodium salt form of this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in industrial applications where these properties are essential.
Propriétés
Numéro CAS |
10482-43-6 |
|---|---|
Formule moléculaire |
C24H17N5Na2O7S |
Poids moléculaire |
565.5 g/mol |
Nom IUPAC |
disodium;2-[(2-carboxylatophenyl)sulfamoyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C24H19N5O7S.2Na/c1-14-21(22(30)29(27-14)16-7-3-2-4-8-16)26-25-15-11-12-20(18(13-15)24(33)34)37(35,36)28-19-10-6-5-9-17(19)23(31)32;;/h2-13,21,28H,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Clé InChI |
LZUZAWMLZRSQGJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])C(=O)[O-])C4=CC=CC=C4.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



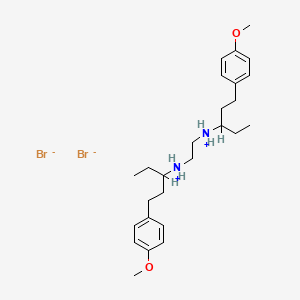
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
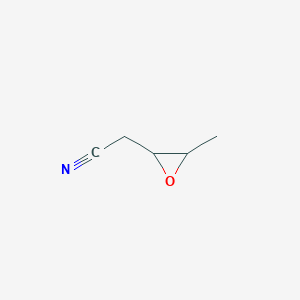
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)


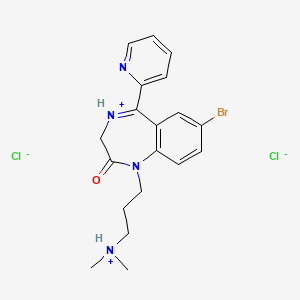
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)


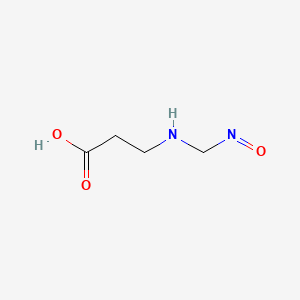

![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
